
1,2-Didecyl-4,5-dimethoxybenzene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,2-Didecyl-4,5-dimethoxybenzene is an organic compound with the molecular formula C28H50O2 It is a derivative of benzene, where two decyl groups and two methoxy groups are substituted at the 1,2 and 4,5 positions, respectively
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,2-Didecyl-4,5-dimethoxybenzene typically involves the alkylation of 1,2-dimethoxybenzene with decyl halides under Friedel-Crafts alkylation conditions. The reaction is catalyzed by a Lewis acid such as aluminum chloride (AlCl3). The general reaction scheme is as follows:
Starting Material: 1,2-Dimethoxybenzene
Reagent: Decyl halide (e.g., decyl chloride)
Catalyst: Aluminum chloride (AlCl3)
Solvent: Dichloromethane (CH2Cl2) or another suitable solvent
Reaction Conditions: The reaction mixture is stirred at room temperature or slightly elevated temperatures until the reaction is complete.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient mixing and reaction control. The product is then purified using standard techniques such as distillation, recrystallization, or chromatography.
化学反応の分析
Types of Reactions
1,2-Didecyl-4,5-dimethoxybenzene undergoes various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding quinones.
Reduction: The aromatic ring can be reduced under specific conditions to form cyclohexane derivatives.
Substitution: Electrophilic aromatic substitution reactions can occur at the remaining positions on the benzene ring.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or other suitable catalysts.
Substitution: Electrophiles such as bromine (Br2) or nitric acid (HNO3) in the presence of a catalyst.
Major Products Formed
Oxidation: Formation of quinones.
Reduction: Formation of cyclohexane derivatives.
Substitution: Formation of brominated or nitrated derivatives.
科学的研究の応用
1,2-Didecyl-4,5-dimethoxybenzene has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials, such as surfactants and lubricants.
作用機序
The mechanism of action of 1,2-Didecyl-4,5-dimethoxybenzene involves its interaction with specific molecular targets and pathways. The methoxy groups can participate in hydrogen bonding and other interactions with biological molecules, while the decyl chains contribute to the compound’s hydrophobic properties. These interactions can affect the compound’s solubility, bioavailability, and overall biological activity.
類似化合物との比較
Similar Compounds
1,2-Dimethoxybenzene:
1,3-Dimethoxybenzene: Another isomer of dimethoxybenzene with methoxy groups at different positions.
1,4-Dimethoxybenzene:
Uniqueness
1,2-Didecyl-4,5-dimethoxybenzene is unique due to the presence of long decyl chains, which impart distinct hydrophobic properties and influence its reactivity and applications. The combination of methoxy and decyl groups makes it a versatile compound for various chemical and industrial processes.
特性
CAS番号 |
919800-82-1 |
|---|---|
分子式 |
C28H50O2 |
分子量 |
418.7 g/mol |
IUPAC名 |
1,2-didecyl-4,5-dimethoxybenzene |
InChI |
InChI=1S/C28H50O2/c1-5-7-9-11-13-15-17-19-21-25-23-27(29-3)28(30-4)24-26(25)22-20-18-16-14-12-10-8-6-2/h23-24H,5-22H2,1-4H3 |
InChIキー |
WYKUVMDUHXZUFH-UHFFFAOYSA-N |
正規SMILES |
CCCCCCCCCCC1=CC(=C(C=C1CCCCCCCCCC)OC)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


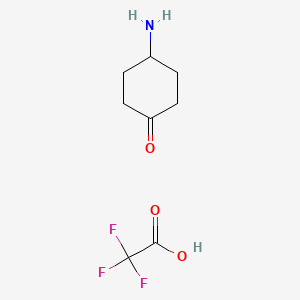
![9-Chloro-2-ethyl-1-methyl-3,6-dihydro-7H-pyrrolo[3,2-f]quinolin-7-one](/img/structure/B12623952.png)

![3-(3,4-dimethoxyphenyl)-N-[3-(4-methylpiperazin-1-yl)propyl]-1,2,4-oxadiazole-5-carboxamide](/img/structure/B12623954.png)

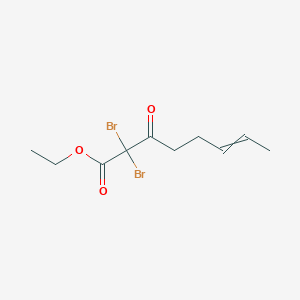
![4-Chloro-6-(3-chloropropoxy)-5-methoxypyrrolo[2,1-F][1,2,4]triazine](/img/structure/B12623966.png)
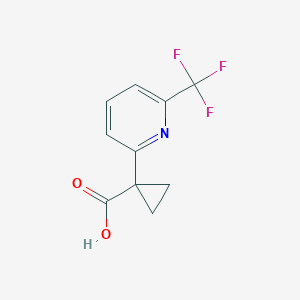
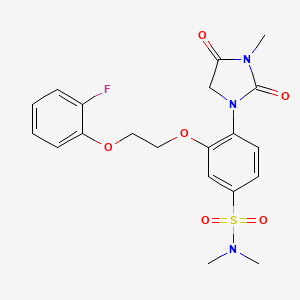


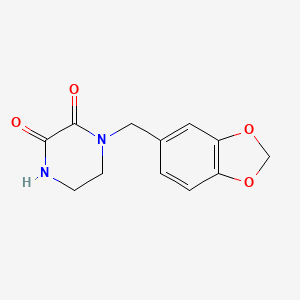
![3,3'-(Hydroxyimino)bis[1-(3,4-dichlorophenyl)pyrrolidine-2,5-dione]](/img/structure/B12624021.png)
![ethyl [(2Z)-2-({[5-bromo-2-(1H-tetrazol-1-yl)phenyl]carbonyl}imino)-2,3-dihydro-1,3-thiazol-4-yl]acetate](/img/structure/B12624030.png)
